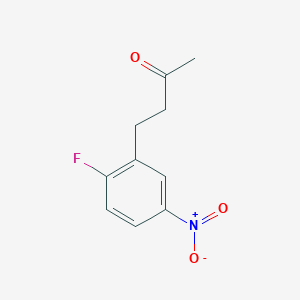

4-(2-Fluoro-5-nitrophenyl)-2-butanone

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H10FNO3 |

|---|---|

Poids moléculaire |

211.19 g/mol |

Nom IUPAC |

4-(2-fluoro-5-nitrophenyl)butan-2-one |

InChI |

InChI=1S/C10H10FNO3/c1-7(13)2-3-8-6-9(12(14)15)4-5-10(8)11/h4-6H,2-3H2,1H3 |

Clé InChI |

PYFBJOQOLHZGQT-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CCC1=C(C=CC(=C1)[N+](=O)[O-])F |

Origine du produit |

United States |

Synthetic Methodologies for Fluoro Nitrophenyl Butanones and Analogues

Strategies for Butanone Moiety Construction

The formation of the butanone side chain attached to the fluoro-nitrophenyl scaffold can be achieved through several reliable methods, most notably through aldol (B89426) condensation reactions and the alkylation of ketone enolates.

Aldol Condensation Approaches with Nitrobenzaldehydes and Acetone (B3395972)/Butanone

A prominent and widely utilized method for constructing the carbon skeleton of 4-aryl-2-butanones is the Claisen-Schmidt condensation, a type of crossed aldol condensation. wikipedia.orgmiracosta.edu This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens with a ketone that possesses them, such as acetone or 2-butanone (B6335102). wikipedia.orgmiracosta.edu

In a typical Claisen-Schmidt reaction, a base, such as sodium hydroxide (B78521), deprotonates the α-carbon of the ketone (e.g., acetone) to form a nucleophilic enolate ion. mnstate.edu This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., 2-fluoro-5-nitrobenzaldehyde). The resulting β-hydroxy ketone, or aldol adduct, readily undergoes dehydration, often spurred by heat or the reaction conditions, to yield a stable α,β-unsaturated ketone. miracosta.eduncert.nic.in This dehydration is particularly favored when the newly formed double bond is in conjugation with both the carbonyl group and the aromatic ring, providing a thermodynamic driving force for the elimination of water. miracosta.edu

For the synthesis of a precursor to 4-(2-fluoro-5-nitrophenyl)-2-butanone, 2-fluoro-5-nitrobenzaldehyde (B1301997) would be reacted with acetone in the presence of a base like sodium or potassium hydroxide in a solvent such as ethanol. fishersci.commagritek.com The initial product would be (E)-4-(2-fluoro-5-nitrophenyl)but-3-en-2-one. Subsequent selective reduction of the carbon-carbon double bond, for instance through catalytic hydrogenation, would yield the target saturated butanone. A similar strategy has been employed in the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone, where the aldol condensation product of 5-bromovanillin (B1210037) and acetone was reduced using sodium borohydride (B1222165) and nickel(II) chloride. researchgate.net

The reaction between two different carbonyl compounds, known as a cross aldol condensation, can sometimes lead to a mixture of products if both reactants have α-hydrogens. ncert.nic.in However, in the case of the Claisen-Schmidt reaction, the non-enolizable aromatic aldehyde ensures a more controlled reaction with the enolate of the ketone. wikipedia.org The reaction can be monitored using techniques like NMR spectroscopy to observe the consumption of reactants and the formation of intermediates and products. magritek.com

Below is a table summarizing the key reactants and products in a typical Claisen-Schmidt condensation for the synthesis of a 4-aryl-2-butanone precursor.

| Aromatic Aldehyde | Ketone | Product of Condensation |

| Benzaldehyde | Acetone | (E)-4-Phenylbut-3-en-2-one |

| 4-Nitrobenzaldehyde | Acetone | (E)-4-(4-Nitrophenyl)but-3-en-2-one |

| 2-Fluoro-5-nitrobenzaldehyde | Acetone | (E)-4-(2-Fluoro-5-nitrophenyl)but-3-en-2-one |

Carbon-Carbon Bond Formation via Alkylation of Ketone Enolates

An alternative and powerful method for constructing the C-C bond between the aromatic ring and the butanone moiety is the alkylation of a ketone enolate. libretexts.org This approach involves the reaction of a pre-formed enolate of 2-butanone with a suitable electrophile, such as a 2-fluoro-5-nitrobenzyl halide.

The process begins with the deprotonation of 2-butanone at one of its α-carbons using a strong base. The choice of base and reaction conditions is crucial for controlling the regioselectivity of the enolate formation. Using a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate at the less substituted α-carbon (the methyl group). Conversely, using a weaker base like an alkoxide under thermodynamic control can lead to a mixture of enolates, with the more substituted thermodynamic enolate often predominating.

Once the enolate is formed, it acts as a nucleophile and can react with an electrophilic source of the fluoro-nitrophenyl group, such as 2-fluoro-5-nitrobenzyl bromide, in an SN2 reaction. libretexts.org This alkylation step forms the desired carbon-carbon bond, directly yielding this compound. It is important that the alkyl halide used is primary or methyl to avoid competing elimination reactions. libretexts.org

The acetoacetic ester synthesis provides a related and reliable method for preparing methyl ketones. libretexts.org In this sequence, ethyl acetoacetate (B1235776) is deprotonated with a base like sodium ethoxide, followed by alkylation with an alkyl halide. Subsequent hydrolysis and decarboxylation of the β-keto ester furnishes the corresponding methyl ketone. libretexts.org To synthesize this compound via this route, one would alkylate the enolate of ethyl acetoacetate with 2-fluoro-5-nitrobenzyl bromide, followed by acidic or basic hydrolysis and decarboxylation.

The following table outlines the key components in an enolate alkylation approach.

| Ketone/Ester Enolate Source | Base | Alkylating Agent |

| 2-Butanone | Lithium Diisopropylamide (LDA) | 2-Fluoro-5-nitrobenzyl bromide |

| Ethyl acetoacetate | Sodium ethoxide | 2-Fluoro-5-nitrobenzyl bromide |

Installation and Modification of Fluoro-Nitrophenyl Aromatic Systems

The synthesis of the target compound also relies on established methods for introducing and manipulating functional groups on the aromatic ring.

Introduction of Nitro Groups onto Phenyl Rings

The introduction of a nitro group onto an aromatic ring is a classic and fundamental reaction in organic synthesis, typically achieved through electrophilic aromatic substitution. researchgate.net For a substrate like 4-(2-fluorophenyl)-2-butanone, nitration would be performed using a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. google.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The directing effects of the existing substituents on the phenyl ring will determine the position of the incoming nitro group. In 4-(2-fluorophenyl)-2-butanone, the fluorine atom is an ortho-, para-director, while the alkyl side chain is also an ortho-, para-director. The steric hindrance of the butanone side chain would likely favor nitration at the position para to the fluorine atom and meta to the alkyl chain, which corresponds to the desired 5-nitro substitution.

A patent for the preparation of 4-chloro-2-fluoro-5-nitroacetophenone describes a nitration step on a substituted acetophenone, highlighting the industrial applicability of this transformation. google.com

Arylation Reactions for Substituted Furan (B31954) Systems

While not a direct route to this compound, arylation reactions are crucial for the synthesis of related heterocyclic analogues. For instance, substituted furan systems can be prepared and subsequently arylated. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for forming carbon-carbon bonds between a furan ring and an aryl group.

Alternatively, direct arylation methods have emerged as a more atom-economical approach. For example, 5-aryl-2-formylfurans can be synthesized via the palladium-catalyzed direct arylation of 2-furaldehyde with aryl halides. This methodology could be adapted to introduce a 2-fluoro-5-nitrophenyl group onto a furan scaffold.

Synthesis of Related Fluoro-Nitrophenyl Ketone Precursors

The synthesis of precursors and analogues of this compound provides valuable insights into the relevant chemical transformations. For example, a patented method for preparing 4-chloro-2-fluoro-5-nitroacetophenone starts from m-fluoroaniline. google.com The synthesis involves a sequence of reactions including acetylation of the amino group, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction to introduce the chloro group, and finally, nitration. google.com

The Friedel-Crafts acylation is a key step in this sequence, involving the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgbyjus.commasterorganicchemistry.com This reaction introduces an acyl group onto the aromatic ring to form a ketone. byjus.comlibretexts.org For instance, the Friedel-Crafts acylation of 3-fluoroacetanilide with an acylating agent yields 2-fluoro-4-acetamidoacetophenone. google.com

The synthesis of 3-(4-fluoro-2-nitrophenyl)propanone, a structural isomer of the target compound, has also been reported. patsnap.com This process involves the dehydration of 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one using a macroporous strong acid resin catalyst in acetic acid. patsnap.com This demonstrates an alternative approach to forming the saturated ketone from a precursor.

Reaction Pathways and Chemical Transformations of Substituted Fluoro Nitrophenyl Butanones

Elimination Reactions from Halogenated Butanones

The presence of a halogen atom on the carbon adjacent to the aromatic ring opens up pathways for elimination reactions. These reactions are of significant interest for understanding reaction mechanisms and for the synthesis of unsaturated compounds.

Detailed mechanistic studies have been conducted on the base-promoted elimination of hydrogen fluoride (B91410) from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, an isomer of the title compound. acs.orgnih.govacs.orgnih.gov These studies provide valuable insights into the potential elimination pathways for related structures. The reaction involves the removal of a proton from the carbon adjacent to the carbonyl group (the α-carbon) and the fluoride ion from the carbon adjacent to the phenyl ring (the benzylic position).

The elimination is catalyzed by various bases, including formate (B1220265), acetate, and imidazole (B134444). nih.govacs.org The reaction leads to the formation of a conjugated unsaturated ketone. The presence of the electron-withdrawing nitro group on the phenyl ring and the carbonyl group acidifies the protons on the carbon in between them, facilitating their abstraction by a base.

The mechanism of base-promoted β-elimination reactions can range from a concerted process (E2) to a stepwise process involving a carbanion intermediate (E1cB). rsc.orgresearchgate.netrsc.orgwikipedia.org In the E2 mechanism, the C-H bond cleavage and the C-F bond cleavage occur simultaneously in a single transition state. In the E1cB (Elimination, Unimolecular, conjugate Base) mechanism, the proton is first abstracted by the base to form a stable carbanion intermediate, which then expels the leaving group in a subsequent step.

Extensive kinetic isotope effect (KIE) studies have been performed on 4-fluoro-4-(4'-nitrophenyl)butan-2-one to elucidate the precise mechanism. nih.govacs.orgnih.gov The observation of large primary deuterium (B1214612) KIEs (values of 3.2, 3.7, and 7.5 for formate, acetate, and imidazole, respectively) indicates that the C-H bond is broken in the rate-determining step, which rules out a pure E1 mechanism. nih.govacs.org

Further investigation using leaving-group fluorine KIEs and secondary deuterium KIEs provided strong evidence for an E1cB mechanism. acs.orgnih.gov The fluorine KIE was found to be very small, suggesting that the C-F bond is not significantly broken in the rate-determining step. acs.orgnih.govnih.gov Specifically, these results are consistent with an E1cBip (ion pair) mechanism, where the initially formed carbanion exists as an ion pair with the protonated base before the fluoride ion is expelled. nih.gov The distinction between E1cB and E2 mechanisms can often be subtle, with a spectrum of transition states existing between the two extremes. rsc.orgrsc.orgnih.gov For 4-fluoro-4-(4'-nitrophenyl)butan-2-one, the data points towards a mechanism that is clearly on the E1cB side of this spectrum. acs.orgnih.gov

Table 1: Kinetic Isotope Effects for the Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one

| Base | Primary Deuterium KIE (kH/kD) | C(4)-Secondary Deuterium KIE | Leaving Group Fluorine KIE (k18/k19) |

|---|---|---|---|

| Formate | 3.2 nih.govacs.org | 1.038 nih.gov | 1.0037 nih.gov |

| Acetate | 3.7 nih.govacs.org | 1.050 nih.gov | 1.0047 nih.gov |

| Imidazole | 7.5 nih.govacs.org | 1.014 nih.gov | 1.0013 nih.gov |

Transformations of the Fluoro-Nitrophenyl Moiety

The fluoro-nitrophenyl group also presents opportunities for various chemical modifications. The electron-withdrawing nitro group strongly influences the reactivity of the aromatic ring.

The nitro group is readily reduced to an amino group (NH₂) under various conditions. libretexts.orgyoutube.comyoutube.com As mentioned, common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or the use of metals in acid (e.g., Fe/HCl, Sn/HCl, or SnCl₂). researchgate.net This transformation is fundamental for the synthesis of anilines, which are important precursors for many other functional groups and are widely used in the synthesis of pharmaceuticals and other fine chemicals.

The fluorine atom on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although this is generally challenging. The strong electron-withdrawing effect of the nitro group, particularly when it is ortho or para to the fluorine, activates the ring towards nucleophilic attack. In 4-(2-fluoro-5-nitrophenyl)-2-butanone, the nitro group is in the meta position relative to the fluorine, which provides less activation compared to an ortho or para relationship. However, under forcing conditions with strong nucleophiles, substitution of the fluorine might be achievable.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Related Systems

The presence of a nitro group, a potent electron-withdrawing entity, ortho or para to a halogen atom on an aromatic ring significantly activates the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The rate of these reactions is often enhanced when fluorine is the leaving group due to its high electronegativity, which stabilizes the intermediate. masterorganicchemistry.com

In systems analogous to this compound, the fluorine atom is readily displaced by a variety of nucleophiles. For instance, studies on 2-fluoronitrobenzene and its derivatives have demonstrated efficient SNAr reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles. The reaction of 2-fluoronitrobenzene with the carbanion generated from diethyl 2-fluoromalonate, for example, leads to the displacement of the fluorine atom to form a new carbon-carbon bond. researchgate.net

Similarly, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr reactions where the fluorine atom is substituted by various nucleophiles, showcasing the general applicability of this transformation for creating diverse molecular scaffolds. beilstein-journals.orgnih.govresearchgate.net These reactions typically proceed under mild conditions, often facilitated by a base in a polar aprotic solvent.

| Fluoro-Nitrophenyl Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Fluoronitrobenzene | Diethyl 2-fluoromalonate | Diethyl 2-(2-nitrophenyl)-2-fluoromalonate | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.orgnih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Thiophenol | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.orgnih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Aniline | N-(3-Nitro-5-(pentafluorosulfanyl)phenyl)aniline | beilstein-journals.orgnih.gov |

| 1-Fluoro-2,4-dinitrobenzene | Polyvinylamine | 2,4-Dinitrophenyl-functionalized polyvinylamine | acs.org |

Cyclization Reactions Involving Fluoro-Nitrophenyl Substrates for Heterocyclic Formation

The structural components of this compound, namely the nitro group and the butanone side chain, provide the necessary functionalities for various cyclization reactions to construct heterocyclic systems. The nitro group can be chemically reduced to an amino group, which can then participate in intramolecular reactions with the carbonyl group of the butanone moiety.

Reductive cyclization of ortho-nitroaryl compounds containing a tethered carbonyl group is a well-established strategy for the synthesis of N-fused heterocycles. rsc.org For instance, the reductive cyclization of o-nitrophenyl propargyl alcohols, which contain a group that can be converted to a ketone, leads to the formation of substituted quinolines. organic-chemistry.org This transformation typically involves the reduction of the nitro group to an amine, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Furthermore, nitrophenyl groups are integral in the synthesis of various other heterocyclic compounds. For example, cyclocondensation reactions involving nitrophenyl-substituted cyclohexanones with cyanothioacetamide have been shown to produce complex tetrahydroisoquinoline derivatives. nih.govresearchgate.net These reactions highlight the versatility of the nitrophenyl moiety in constructing diverse heterocyclic frameworks. Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds has also been reported as a mild method to access N-fused heterocycles like quinolines and indolones. rsc.org

| Starting Substrate Type | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| o-Nitrophenyl propargyl alcohols | Reductive Cyclization / Meyer–Schuster rearrangement | Quinolines | organic-chemistry.org |

| 2-Nitroaryl-tethered carbonyl compounds | Photoinduced Reductive Cyclization | Quinolines, Quinoxalines, Indolones | rsc.org |

| Nitrophenyl-substituted cyclohexanones | Cyclocondensation | Tetrahydroisoquinolines | nih.govresearchgate.net |

| Unsaturated hydroxamic acids | Intramolecular Oxidative Cyclization | Cyclic carbamate (B1207046) derivatives | osi.lvscispace.com |

| o-Substituted nitroarenes | Intramolecular Reductive Cyclization | Polycyclic quinazolinones | nih.gov |

In Depth Mechanistic Investigations

Kinetic Isotope Effect (KIE) Studies on Elimination Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms, providing insight into the rate-determining steps and the structure of transition states. diva-portal.orglibretexts.org By replacing an atom with its heavier isotope, changes in reaction rates can be measured, which indicates whether a bond to the isotopic atom is broken or formed during the slowest step of the reaction. diva-portal.orgprinceton.edu For the base-promoted elimination of hydrogen fluoride (B91410) from aryl-fluoro-butanones, multiple KIE studies have been employed to elucidate the precise mechanism.

Primary deuterium (B1214612) KIEs are observed when a bond to a hydrogen atom is broken in the rate-determining step. libretexts.org In the study of the elimination reaction of the closely related compound 4-fluoro-4-(4'-nitrophenyl)butan-2-one, significant primary deuterium KIEs (kH/kD) were observed when different bases were used. nih.govresearchgate.net For instance, the reaction exhibited KIEs of 3.2 with formate (B1220265), 3.7 with acetate, and 7.5 with imidazole (B134444) as the base. nih.govlookchem.com These large values strongly indicate that the cleavage of the C-H bond is part of the rate-limiting step, a finding that effectively rules out a pure E1 mechanism where the leaving group departs first in a slow step. nih.govlookchem.com

Secondary deuterium KIEs arise when the isotopic substitution is at a position remote from the bond being broken and are typically much smaller. wikipedia.org In the same system, secondary deuterium KIEs at the C4 position were found to be 1.038 (formate), 1.050 (acetate), and 1.014 (imidazole). nih.govresearchgate.net Theoretical calculations for the elimination reaction promoted by formate and imidazole also predicted significant primary KIEs (1.67 and 5.13, respectively) and secondary KIEs around 1.044. nih.gov

| Catalyzing Base | Primary Deuterium KIE (kH/kD) | C(4)-Secondary Deuterium KIE |

|---|---|---|

| Formate | 3.2 nih.govlookchem.com | 1.038 nih.govlookchem.com |

| Acetate | 3.7 nih.govlookchem.com | 1.050 nih.govlookchem.com |

| Imidazole | 7.5 nih.govlookchem.com | 1.014 nih.govlookchem.com |

To further probe the transition state, leaving group KIEs using the radioactive isotope ¹⁸F were measured. nih.gov This technique provides direct information about the extent of C-F bond cleavage in the rate-determining step. diva-portal.org For the elimination reaction of 4-fluoro-4-(4'-nitrophenyl)butan-2-one, the fluorine KIEs were determined to be 1.0037 (formate), 1.0047 (acetate), and 1.0013 (imidazole). nih.govresearchgate.net

These values are relatively small, representing only 5-15% of the maximum theoretical KIE for complete C-F bond scission, which is estimated to be around 1.03. nih.gov This suggests that there is very little breaking of the carbon-fluorine bond in the transition state of the rate-limiting step. nih.gov The use of ¹⁸F is crucial in positron-emission tomography (PET) imaging, and understanding the mechanisms of its incorporation and removal is of broad interest. researchgate.netnih.gov

| Catalyzing Base | Leaving Group Fluorine KIE (¹⁸F/¹⁹F) |

|---|---|

| Formate | 1.0037 nih.govresearchgate.net |

| Acetate | 1.0047 nih.govresearchgate.net |

| Imidazole | 1.0013 nih.govresearchgate.net |

The combination of deuterium and fluorine KIEs provides a powerful method for distinguishing between concerted (E2) and stepwise (E1cB) elimination mechanisms. diva-portal.orgaip.org A concerted E2 mechanism involves the simultaneous breaking of both the C-H and C-F bonds in a single transition state. libretexts.org In such a case, one would expect both a significant primary deuterium KIE and a substantial fluorine leaving group KIE.

However, the experimental results show a large primary deuterium KIE coupled with a very small fluorine KIE. nih.gov This combination is inconsistent with a concerted E2 pathway. Instead, it strongly supports a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govnih.gov In this pathway, the base first removes a proton to form a carbanion intermediate in a reversible or rate-limiting step. This is followed by the departure of the fluoride leaving group in a subsequent, faster step. The large deuterium KIE arises from the proton abstraction (C-H bond breaking) being the rate-limiting step, while the small fluorine KIE reflects the fact that the C-F bond is not significantly broken in this same step. nih.gov Further evidence for the E1cB mechanism comes from double isotopic fractionation experiments, which confirmed that the reaction proceeds via this stepwise pathway. lookchem.com

Catalytic Mechanistic Studies

The butanone moiety and the activated aryl fluoride group in 4-(2-Fluoro-5-nitrophenyl)-2-butanone make it a candidate for various catalytic transformations, including those mediated by organocatalysts and metal complexes.

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis. researchgate.net Amino acids and their derivatives are particularly effective organocatalysts, capable of mimicking enzymatic processes. researchgate.netyork.ac.uk For butanone transformations, amino acids like proline can catalyze aldol (B89426) reactions through an enamine-based mechanism.

The catalytic cycle typically begins with the reaction of the ketone (e.g., a butanone derivative) with the secondary amine of the proline catalyst to form a nucleophilic enamine intermediate. mdpi.com This enamine then attacks an electrophile, such as the carbonyl carbon of an aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. mdpi.com This type of activation is fundamental to many organocatalytic C-C bond-forming reactions. mdpi.com The electron-withdrawing nitro and fluoro substituents on the phenyl ring of the title compound would likely influence the acidity of the α-protons, affecting the rate of enamine formation and subsequent reactions.

| Catalyst Type | Catalytic Role | Example Reaction |

|---|---|---|

| Amino Acids (e.g., Proline) | Forms a nucleophilic enamine intermediate with the ketone. mdpi.com | Aldol Reaction, Michael Addition mdpi.commdpi.com |

| Thiourea Derivatives | Activates electrophiles (e.g., nitro-olefins) via hydrogen bonding. mdpi.com | Michael Addition mdpi.com |

| Cinchona Alkaloids | Can act as Brønsted bases or in bifunctional catalyst systems. | Asymmetric Additions |

Metal catalysts offer distinct mechanistic pathways for the transformation of this compound.

Zinc(II) Complexes: Zinc(II) complexes are effective Lewis acid catalysts, particularly for aldol reactions. mdpi.com In a proposed mechanism, the Zn(II) center coordinates to and activates the aldehyde carbonyl group, making it more electrophilic. acs.org Simultaneously, the zinc complex can facilitate the formation of a zinc enolate from the ketone component. researchgate.net The reaction then proceeds between the activated aldehyde and the zinc enolate. acs.org Chiral ligands, such as linked-BINOL, can be used in conjunction with zinc sources like Et₂Zn to achieve high enantioselectivity in these reactions, demonstrating the potential for asymmetric synthesis. acs.org

Palladium Catalysts: The C(sp²)-F bond in aryl fluorides is typically strong, but it can be activated by palladium catalysts, especially when electron-withdrawing groups are present on the aromatic ring. nih.govrsc.org The nitro group on this compound makes the C-F bond susceptible to oxidative addition to a Pd(0) center, which is often the key step in cross-coupling reactions. rsc.orgrsc.org This activation enables a range of transformations, such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Stille couplings. rsc.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl fluoride to Pd(0), followed by transmetalation with a nucleophilic partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst. rsc.org

| Metal Catalyst | Catalytic Role | Applicable Reaction for the Aryl Fluoride Moiety |

|---|---|---|

| Palladium(0) Complexes | Activates the C-F bond via oxidative addition. rsc.org | Suzuki, Sonogashira, Stille Cross-Coupling rsc.orgresearchgate.net |

| Zinc(II) Complexes | Acts as a Lewis acid to activate carbonyls and form zinc enolates. acs.org | Aldol Condensation mdpi.comacs.org |

| Iron-Based Catalysts | Can catalyze various transformations including cross-coupling and oxidation. mdpi.com | Cross-Coupling, Oxidation mdpi.com |

Analysis of Reaction Intermediates (e.g., Criegee Intermediates in Related Baeyer-Villiger Oxidations)

The Baeyer-Villiger (BV) oxidation, a classic transformation that converts ketones into esters, provides a framework for analyzing potential oxidative pathways for this compound. organic-chemistry.orgsigmaaldrich.com This reaction proceeds through a critical, short-lived tetrahedral intermediate known as the Criegee intermediate. nih.govnih.govresearchgate.net The mechanism involves the nucleophilic attack of a peroxyacid on the ketone's carbonyl carbon, forming this intermediate, which then undergoes a rearrangement to yield the final ester or lactone product. researchgate.netyoutube.com

The regioselectivity of the Baeyer-Villiger oxidation is a key feature, determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group that can better stabilize a positive charge during the rearrangement migrates preferentially. organic-chemistry.org The established order of migratory ability is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For an unsymmetrical ketone like this compound, this would involve a competition between the migration of the methyl group and the 2-(2-fluoro-5-nitrophenyl)ethyl group. Based on standard migratory aptitudes, the more substituted ethyl group would be expected to migrate.

However, the presence of an α-fluoro substituent introduces significant electronic effects that can alter this outcome. Theoretical and experimental studies on the Baeyer-Villiger oxidation of α-haloketones have shown that the influence of the halogen is complex. nih.govacs.org Computational studies on fluorinated ketones revealed only a small energetic difference between the transition states for the migration of a fluorinated substituent versus an alkyl substituent. nih.govacs.org Specifically, the calculated difference for fluoropentanone was only 0.3 kcal/mol, which aligns well with experimental observations. nih.govacs.org This suggests that the presence of the fluorine atom does not dramatically disfavor the migration of the adjacent carbon group. In contrast, α-chloro substituents significantly increase the activation energy for migration. nih.govacs.org

The stability and subsequent rearrangement of the Criegee intermediate are governed by stereoelectronic effects. nih.govfsu.edu The "primary stereoelectronic effect" requires an anti-periplanar alignment between the migrating C-C bond and the breaking O-O bond of the peroxide. nih.gov A "secondary effect" involves the alignment of a lone pair on the hydroxyl oxygen with the breaking C-C bond. nih.gov The intricate balance of these effects, along with the electronic nature of the substituents, dictates the reaction's course and rate. For this compound, the electron-withdrawing nature of the fluoro and nitro groups would influence the stability of the Criegee intermediate and the transition state for rearrangement.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules like 4-(2-fluoro-5-nitrophenyl)-2-butanone.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, DFT could be employed to study various transformations, such as nucleophilic aromatic substitution or reactions involving the ketone moiety.

Theoretical investigations can model the step-by-step process of a reaction, calculating the energies of reactants, intermediates, transition states, and products. For instance, in a nucleophilic aromatic substitution reaction, DFT can help determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer complex. The calculated activation energies for these pathways can predict the most likely mechanism.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Aromatic Substitution Reaction of this compound

| Proposed Mechanism | Transition State | Calculated Activation Energy (kcal/mol) |

| Concerted | TS1 | 35.8 |

| Stepwise (Meisenheimer) | TS2 | 28.5 |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.

The flexible butyl chain in this compound allows for multiple conformations, each with a distinct energy. DFT calculations can be used to perform a systematic conformational search to identify the most stable geometries. By rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be generated, revealing the global and local energy minima.

These studies are crucial as the conformational preferences of a molecule can significantly influence its reactivity and biological activity. For molecules with π-electron conjugation that changes with torsion, standard DFT functionals can sometimes introduce errors; however, methods like density-corrected DFT (DC-DFT) can provide more accurate conformational energies.

Table 2: Hypothetical Relative Energies of Different Conformers of this compound Calculated by DFT

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 178.5° | 0.00 | 75.2 |

| B | 65.2° | 1.25 | 15.8 |

| C | -68.9° | 1.80 | 9.0 |

Note: The data in this table is illustrative. The dihedral angle refers to the central C-C bond of the butanone chain. Population is estimated based on the Boltzmann distribution at room temperature.

Furthermore, calculated parameters such as electrostatic potential maps, atomic charges, and Fukui functions can offer a more detailed picture of the reactivity. For electrophilic aromatic substitution, the regioselectivity is largely determined by the nucleophilicity of the carbon atoms on the aromatic ring, which can be quantified using descriptors like the Hirshfeld charge. In nucleophilic aromatic substitution reactions, the relative stabilities of the isomeric σ-complex intermediates, calculated using DFT, can predict the distribution of products.

Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Value | Interpretation |

| HOMO Energy | -7.2 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -2.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity. |

| Hirshfeld Charge on C2 | +0.15 | Potential site for nucleophilic attack. |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For a flexible molecule like this compound, MD simulations can reveal the accessible conformational space and the timescales of transitions between different conformers. This is particularly important for understanding how the molecule behaves in a biological environment or in solution. Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics (GaMD), can be employed to overcome high energy barriers and explore a wider range of molecular events.

Advanced Theoretical Models (e.g., Molecular Electron Density Theory)

Beyond standard DFT and MD approaches, more advanced theoretical frameworks can provide deeper insights into chemical reactivity. One such framework is the Molecular Electron Density Theory (MEDT). MEDT posits that the capability for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity.

Within MEDT, the analysis of the conceptual DFT reactivity indices, the topological analysis of the Electron Localization Function (ELF), and the study of the Global Electron Density Transfer (GEDT) along a reaction path are used to understand and rationalize experimental outcomes in organic reactions. The application of MEDT to reactions involving this compound could offer a modern perspective on its reactivity, potentially challenging classical interpretations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, multiplicities, and coupling constants in various NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the carbon skeleton and the attached protons. The substitution pattern of the aromatic ring—containing an electron-withdrawing nitro group and a highly electronegative fluorine atom—along with the butanone side chain, results in a distinct set of signals.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the three distinct proton environments in the aliphatic chain and the three protons on the aromatic ring. The aromatic region will be complex due to fluorine-proton and proton-proton couplings.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display ten unique carbon signals. The chemical shifts are significantly influenced by the functional groups. The carbonyl carbon of the ketone is expected at a highly deshielded position (downfield), while the carbon attached to the fluorine will show a large C-F coupling constant.

Predicted ¹H and ¹³C NMR data are summarized in the table below, based on analysis of similar compounds like 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828) and 4-phenyl-2-butanone. jocpr.comchegg.comnist.gov

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| CH₃ (C1) | ~2.1 - 2.3 (singlet) | ~29 - 31 | Methyl group adjacent to the carbonyl. |

| C=O (C2) | - | ~206 - 209 | Ketone carbonyl carbon. |

| CH₂ (C3) | ~2.9 - 3.1 (triplet) | ~44 - 46 | Methylene (B1212753) group adjacent to the carbonyl. |

| CH₂ (C4) | ~3.2 - 3.4 (triplet) | ~28 - 30 | Methylene group adjacent to the aromatic ring. |

| Aromatic C-F (C1') | - | ~158 - 162 (d, ¹JCF ≈ 250 Hz) | Carbon directly bonded to fluorine. |

| Aromatic C-H (C3') | ~7.3 - 7.5 (t) | ~117 - 119 (d, ²JCF ≈ 20 Hz) | Aromatic proton ortho to fluorine. |

| Aromatic C-H (C4') | ~8.1 - 8.3 (ddd) | ~125 - 127 (d, ³JCF ≈ 5 Hz) | Aromatic proton para to fluorine and meta to nitro. |

| Aromatic C-NO₂ (C5') | - | ~147 - 149 | Carbon directly bonded to the nitro group. |

| Aromatic C-H (C6') | ~8.0 - 8.2 (dd) | ~124 - 126 (d, ⁴JCF ≈ 3 Hz) | Aromatic proton ortho to the nitro group. |

| Aromatic C-CH₂ (C2') | - | ~130 - 132 (d, ²JCF ≈ 15 Hz) | Carbon linking the ring to the butanone chain. |

Note: 'd' denotes a doublet, and 'JCF' refers to the coupling constant between carbon and fluorine.

Fluorine-19 (¹⁹F) NMR for Chemical Shift and Coupling Information

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides valuable information on the electronic environment of the fluorine atom. huji.ac.il For 4-(2-Fluoro-5-nitrophenyl)-2-butanone, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the ortho-butanone chain and the para-nitro group. This resonance will appear as a multiplet due to coupling with the aromatic protons (H3', H4', and H6'). The chemical shift for fluorobenzenes is typically observed in the range of -100 to -140 ppm relative to CFCl₃. wikipedia.org

Deuterium (B1214612) (²H) NMR in Mechanistic Probes

Deuterium (²H) NMR is a specialized technique primarily used in mechanistic studies. acs.org While not a standard characterization method, it can be employed to trace reaction pathways by using isotopically labeled starting materials. For instance, if this compound were synthesized using acetone-d₆, ²H NMR could be used to confirm the position of the deuterium atoms in the final product, verifying the reaction mechanism. It is also a powerful tool for studying metabolic pathways in biochemical research. acs.orgcymitquimica.com The low natural abundance and small gyromagnetic ratio of deuterium make it challenging to measure without isotopic enrichment. acs.org

Through-Space Spin-Spin Couplings (TS-couplings) in Fluorinated Systems

A notable feature in the NMR spectra of many fluorinated compounds is through-space spin-spin coupling (TS-coupling). acs.org This phenomenon occurs when two nuclei, such as ¹H and ¹⁹F or ¹³C and ¹⁹F, are in close spatial proximity, typically less than the sum of their van der Waals radii, regardless of the number of bonds separating them. researchgate.net

In this compound, the fluorine atom is at the C2' position of the phenyl ring. Depending on the rotational conformation around the C(aryl)-C(alkyl) bond, the protons or the carbon of the C4 methylene group could be brought close to the fluorine atom. If the conformation allows for such proximity, a TS-coupling (e.g., a five-bond ⁵JHF coupling) might be observed between the C4 protons and the fluorine atom. The observation and magnitude of such a coupling would provide valuable insight into the preferred conformation of the molecule in solution. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

Predicted IR absorption bands and their assignments are presented in the table below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | 1725 - 1705 | Strong |

| C=C Stretch (Aromatic) | 1610 - 1580 | Medium-Weak |

| N-O Asymmetric Stretch (Nitro) | 1550 - 1510 | Strong |

| N-O Symmetric Stretch (Nitro) | 1360 - 1320 | Strong |

| C-F Stretch (Aryl-F) | 1270 - 1100 | Strong |

These predictions are based on standard IR correlation tables and data from similar molecules. rsc.orgyoutube.comthermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₁₀H₁₀FNO₃, with a calculated monoisotopic mass of approximately 211.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211. The fragmentation pattern would likely involve characteristic losses and rearrangements:

McLafferty Rearrangement: A common fragmentation for ketones, leading to the loss of propene (C₃H₆) and the formation of a radical cation at m/z 169.

Alpha-Cleavage: Cleavage adjacent to the carbonyl group could result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 196, or the formation of an acetyl cation (CH₃CO⁺) at m/z 43.

Benzylic Cleavage: Cleavage of the bond between C3 and C4 would be favorable, yielding a 2-fluoro-5-nitrobenzyl cation at m/z 154.

Nitro Group Fragmentation: Fragments corresponding to the loss of •NO₂ (m/z 165) or •NO (m/z 181) from the molecular ion are also possible.

The predicted major fragments are summarized in the table below, with guidance from the fragmentation of related structures like 4-phenyl-2-butanone. nist.govnist.gov

| m/z (charge/mass ratio) | Predicted Fragment | Fragmentation Pathway |

| 211 | [C₁₀H₁₀FNO₃]⁺• | Molecular Ion (M⁺•) |

| 196 | [M - •CH₃]⁺ | Alpha-cleavage |

| 169 | [C₇H₅FNO₂]⁺• | McLafferty Rearrangement |

| 154 | [C₇H₅FN]⁺ | Benzylic cleavage |

| 43 | [CH₃CO]⁺ | Alpha-cleavage |

X-ray Crystallographic Data for this compound Not Found in Public Domain

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray crystallographic data for the compound this compound could be located. Therefore, a detailed analysis of its solid-state conformation and structure, as requested, cannot be provided.

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This analysis provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. It also reveals how molecules pack together in a crystal lattice, including any intermolecular interactions such as hydrogen bonding or stacking interactions.

Searches were conducted for the specific compound and for related "nitrophenyl butanone derivatives" and "fluorinated nitrophenyl ketones" in an attempt to find relevant structural information. These searches yielded data for analogous but distinct molecules, such as 4-Hydroxy-4-(2-nitrophenyl)butan-2-one and 1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl-. However, the specific combination of the fluoro group at the 2-position and the nitro group at the 5-position of the phenyl ring attached to a butanone moiety has not been characterized by X-ray diffraction in any publicly available studies.

Without the foundational crystallographic data file (e.g., a CIF file), it is impossible to generate the detailed tables of crystal data, bond lengths, bond angles, or to describe the specific conformational features and intermolecular packing of this compound.

Synthetic Utility and Research Applications of Fluoro Nitrophenyl Butanones

Role as Intermediates in the Synthesis of Complex Organic Molecules

The structure of 4-(2-Fluoro-5-nitrophenyl)-2-butanone inherently positions it as a valuable intermediate in multi-step synthetic pathways. The presence of both a reactive ketone carbonyl group and a modifiable nitro group on the phenyl ring allows for sequential or orthogonal chemical transformations.

The primary role of the nitro group in this context is as a precursor to an amino group. The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis, which can be achieved under a variety of conditions, including catalytic hydrogenation or using metal reductants. The resulting 4-(2-amino-5-fluorophenyl)-2-butanone becomes a key precursor for building complex molecules, particularly those containing nitrogen.

The following table outlines the key reactive sites of this compound and their potential transformations, highlighting its utility as a synthetic intermediate.

| Reactive Site | Potential Transformations | Resulting Functionality |

| Nitro Group (-NO2) | Reduction (e.g., catalytic hydrogenation, metal/acid) | Amino Group (-NH2) |

| Ketone Group (C=O) | Condensation, Nucleophilic Addition, Reductive Amination | Imines, Alcohols, Amines |

| Aromatic Ring | Nucleophilic Aromatic Substitution (activated by -NO2) | Substituted Phenyl Ring |

This dual reactivity allows for a modular approach to the synthesis of complex target molecules, where different parts of the molecule can be constructed by selectively targeting the nitro or ketone functionalities.

Building Blocks for Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable precursor for their synthesis. The true synthetic potential is often realized after the reduction of the nitro group to an amine, yielding 4-(2-amino-5-fluorophenyl)-2-butanone. This aniline derivative contains both a nucleophilic amine and an electrophilic ketone, setting the stage for intramolecular cyclization reactions or condensations with other reagents to form a variety of heterocyclic rings.

Synthesis of Quinolines: Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. In this case, the 4-(2-amino-5-fluorophenyl)-2-butanone can undergo an intramolecular cyclization and dehydration under acidic or basic conditions to form a substituted quinoline. The fluorine atom at the 5-position of the aniline precursor would be retained in the final quinoline structure, providing a handle for further modification or influencing the biological activity of the molecule.

Synthesis of Benzodiazepines: Benzodiazepines are a well-known class of psychoactive drugs. A common synthetic route involves the condensation of a 2-aminoaryl ketone with an amino acid or its derivative. Alternatively, 1,5-benzodiazepines can be synthesized by the reaction of a 2-aminoaniline with a ketone. nih.gov The 4-(2-amino-5-fluorophenyl)-2-butanone, after conversion of the nitro group, could react with a suitable partner to form the characteristic seven-membered diazepine ring fused to the fluorinated benzene (B151609) ring.

Synthesis of Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. sapub.orgnih.gov While this compound is not a 1,3-dicarbonyl, it can be a precursor to pyrazoles through other routes, for instance, by first being converted to a chalcone-like intermediate which can then react with hydrazine to form a pyrazoline that is subsequently oxidized to the pyrazole.

Fischer Indole Synthesis: The Fischer indole synthesis is a powerful reaction for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde. wikipedia.orgtestbook.com While this reaction does not directly use this compound, the corresponding (2-fluoro-5-nitrophenyl)hydrazine could be reacted with butanone to yield a substituted indole. This highlights the utility of the fluoro-nitrophenyl scaffold in accessing important heterocyclic cores.

The table below summarizes the potential heterocyclic systems that can be synthesized from this compound or its derivatives.

| Heterocyclic System | Key Precursor from this compound | General Reaction Type |

| Quinoline | 4-(2-amino-5-fluorophenyl)-2-butanone | Intramolecular Condensation (Friedländer Annulation) |

| Benzodiazepine | 4-(2-amino-5-fluorophenyl)-2-butanone | Condensation with an amino acid or another amine |

| Pyrazole | Derivative of the title compound | Condensation with hydrazine |

| Indole | (2-fluoro-5-nitrophenyl)hydrazine | Fischer Indole Synthesis with a ketone |

Exploration in the Design of Novel Chemical Probes and Catalytic Systems

The electronic properties of this compound make it an interesting scaffold for the development of specialized chemical tools.

Chemical Probes: Fluorescent chemical probes are essential tools for visualizing and studying biological processes. Nitroaromatic compounds are known to be fluorescence quenchers. This property can be exploited in the design of "turn-on" fluorescent probes. A probe could be designed where the fluoro-nitrophenyl group quenches the fluorescence of a nearby fluorophore. Upon a specific chemical reaction, such as the reduction of the nitro group by a biological analyte, the quenching effect is removed, leading to a significant increase in fluorescence. The ketone functionality offers a convenient point for attaching this scaffold to other molecules, such as targeting ligands or other signaling moieties.

Catalytic Systems: The fluoro-nitrophenyl butanone scaffold can be elaborated into ligands for transition metal catalysis. The nitrogen and oxygen atoms of the molecule, or derivatives thereof, can act as coordination sites for metal ions. The electronic nature of the ligand, influenced by the strongly electron-withdrawing fluorine and nitro groups, can significantly impact the catalytic activity and selectivity of the metal center. For example, a ligand derived from this compound could be used to create a catalyst for oxidation, reduction, or cross-coupling reactions, where the electronic tuning provided by the substituents is crucial for the catalytic cycle.

Contribution to the Development of New Synthetic Methodologies and Transformations

The unique combination of functional groups in this compound makes it a useful substrate for exploring and developing new synthetic reactions.

The presence of a fluorine atom and a nitro group on the same aromatic ring creates a highly electron-deficient system. This can be exploited in the study of nucleophilic aromatic substitution reactions, where the fluorine atom or another group on the ring could be displaced by a nucleophile under milder conditions than in less activated systems.

Furthermore, the interplay between the ketone and the substituted aromatic ring can be used to investigate new cyclization strategies or multicomponent reactions. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency. The reactive sites on this compound could participate in such reactions to rapidly generate libraries of complex molecules for drug discovery or materials science. The specific substitution pattern of this molecule provides a unique electronic and steric environment to test the scope and limitations of new synthetic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.